molecular formula C24H25N3O4 B2534165 N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide CAS No. 921807-73-0

N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide

Cat. No. B2534165
CAS RN: 921807-73-0
M. Wt: 419.481
InChI Key: WLFMOSYSLHVHKK-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide is a useful research compound. Its molecular formula is C24H25N3O4 and its molecular weight is 419.481. The purity is usually 95%.
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Scientific Research Applications

Theoretical and Computational Studies

Theoretical investigations, such as computational calculations and molecular docking studies, provide insights into the reactivity and potential biological interactions of structurally related compounds. These studies can predict how such molecules may interact with biological targets, such as enzymes or receptors, which is crucial for drug discovery and development. For instance, theoretical calculations and molecular docking studies have been utilized to evaluate the antimalarial activity of sulfonamide derivatives, demonstrating their potential effectiveness against diseases like COVID-19 by targeting specific proteins involved in the pathogen's lifecycle (Fahim & Ismael, 2021).

Synthesis and Chemical Reactivity

Research on the synthesis of novel compounds, including various acetamide derivatives, highlights the importance of innovative synthetic methodologies in creating molecules with potential therapeutic applications. For example, novel α-(acyloxy)-α-(quinolin-4-yl)acetamides have been synthesized using a three-component reaction, showcasing a straightforward approach to constructing complex molecules that could serve as leads in drug discovery (Taran et al., 2014).

Biological Activity and Drug Development

Several studies focus on the biological activity of compounds with functionalities similar to N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide, investigating their potential as therapeutic agents. This includes research on compounds with positive inotropic activity, which could have implications for treating heart conditions by improving cardiac muscle contractility (Zhang et al., 2008).

Molecular Docking and Anticonvulsant Activity

Molecular docking studies have been employed to assess the affinity of quinazolinone analogues for GABAergic biotargets, aiming to estimate their anticonvulsant activity. This research strategy helps in identifying compounds that might modulate neurotransmitter activity, a key aspect in the treatment of neurological disorders (El Kayal et al., 2022).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c1-16-4-3-11-27(13-16)22-10-7-17-5-2-6-20(24(17)26-22)29-14-23(28)25-18-8-9-19-21(12-18)31-15-30-19/h2,5-10,12,16H,3-4,11,13-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFMOSYSLHVHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC5=C(C=C4)OCO5)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.